molecular formula C23H17FN4O6 B11531232 3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11531232
M. Wt: 464.4 g/mol
InChI Key: UEOUJAJNTPIYFV-LGJNPRDNSA-N
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Description

3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a formamido group, and a nitrobenzoate ester. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as the 3-fluorophenylformamide and the 4-nitrobenzoic acid derivatives. These intermediates are then coupled through a series of condensation and esterification reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods used can vary depending on the scale of production and the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the fluorophenyl ring.

Scientific Research Applications

3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    Ethyl 3-(furan-2-yl)propionate: Another ester compound with different aromatic substitution.

    Acetylacetone: A diketone with similar reactivity in certain chemical reactions.

Uniqueness

3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler compounds. The presence of the fluorophenyl group, formamido group, and nitrobenzoate ester allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C23H17FN4O6

Molecular Weight

464.4 g/mol

IUPAC Name

[3-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H17FN4O6/c24-18-5-2-4-17(12-18)22(30)25-14-21(29)27-26-13-15-3-1-6-20(11-15)34-23(31)16-7-9-19(10-8-16)28(32)33/h1-13H,14H2,(H,25,30)(H,27,29)/b26-13+

InChI Key

UEOUJAJNTPIYFV-LGJNPRDNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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